Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a derivative of 2-aminothiazoles . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They have been found to show high activity in enforcing Oct3/4 expression , a transcription factor crucial for maintaining pluripotency in stem cells .
Mode of Action
2-aminothiazoles, the parent class of this compound, have been reported to interact with their targets and induce changes that result in their therapeutic effects . For instance, some 2-aminothiazoles have been found to exhibit antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Biochemical Pathways
Thiazoles, a broader class of compounds that includes 2-aminothiazoles, have been found to impact a variety of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It has been reported that some 2-aminothiazoles have shown significant antibacterial potential towards gram-positive staphylococcus epidermidis and gram-negative pseudomonas aeruginosa . They have also shown antifungal potential against Candida glabrata and Candida albicans .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been associated with a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is not currently known. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound consists of a thiazole ring, a cyclopentanecarboxamide substituent, and a 4-chlorophenyl group. The thiazole core is known for its presence in various biologically active molecules, contributing to the compound's pharmacological potential. The presence of the 4-chlorophenyl group enhances its biological activity, making it a subject of interest in drug discovery.
Property | Details |
---|---|
Molecular Formula | C15H16ClN2O3S |
Molecular Weight | 327.81 g/mol |
CAS Number | Not specified |
Chemical Class | Thiazole derivative |
Antiviral Properties
Research indicates that derivatives of thiazole, including this compound, exhibit significant antiviral properties. A study highlighted the compound's ability to induce the expression of Octamer-binding transcription factor 4 (Oct3/4), which is crucial for maintaining pluripotency in stem cells . This property suggests potential applications in regenerative medicine and stem cell research.
Antimicrobial and Anti-inflammatory Effects
Thiazole derivatives are widely recognized for their antimicrobial and anti-inflammatory activities. This compound may exhibit similar effects, making it a candidate for developing new therapeutic agents against infections and inflammatory conditions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may require specific catalysts and controlled conditions to optimize yield and purity. The general steps include:
- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of the Cyclopentanecarboxamide Group : This step may involve acylation reactions.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.
Study on Oct3/4 Induction
In a high-throughput screening campaign, this compound was identified as a lead compound capable of enhancing Oct3/4 expression in embryonic stem cells . This finding underscores its potential role in cellular reprogramming and regenerative therapies.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, comparisons were made with other thiazole derivatives:
Compound Name | Biological Activity |
---|---|
Ethyl 2-(4-chlorophenyl)-thiazole-4-carboxylate | Moderate antiviral activity |
Ethyl 2-amino-thiazole derivatives | Varying effects on gene expression |
Cyclopentanecarboxamide analogs | Different pharmacological profiles |
Properties
IUPAC Name |
ethyl 2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-24-15(22)14-11-25-17(20-14)21-16(23)18(9-3-4-10-18)12-5-7-13(19)8-6-12/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBBWWAQWXZPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.